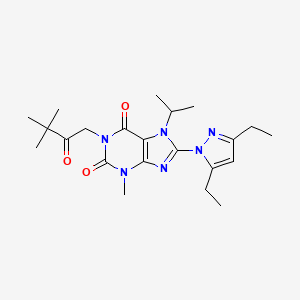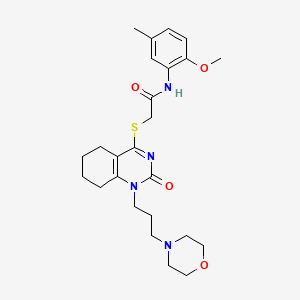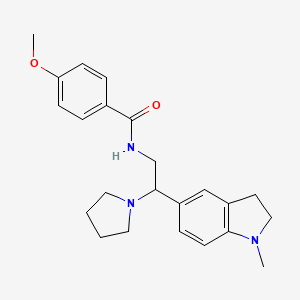
8-(3,5-Diethylpyrazolyl)-1-(3,3-dimethyl-2-oxobutyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(3,5-Diethylpyrazolyl)-1-(3,3-dimethyl-2-oxobutyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione is a useful research compound. Its molecular formula is C22H32N6O3 and its molecular weight is 428.537. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-Diethylpyrazolyl)-1-(3,3-dimethyl-2-oxobutyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Diethylpyrazolyl)-1-(3,3-dimethyl-2-oxobutyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Research on similar compounds often focuses on novel synthesis methods or the exploration of chemical reactivity. For example, Effenberger and Barthelmess (1995) demonstrated a method for synthesizing 5,5′-disubstituted 4,4′-bipyrimidines, showcasing the versatility in creating complex nitrogen-containing heterocycles Effenberger & Barthelmess, 1995. Such methodologies can be essential for developing new pharmaceuticals or materials.
Cardiovascular Activity
Chłoń-Rzepa et al. (2011) explored the structure-cardiovascular activity relationships in new 8-alkylamino derivatives of purine-2,6-dione, indicating the potential for these compounds in medical research, particularly in developing treatments for cardiovascular diseases Chłoń-Rzepa et al., 2011.
Organometallic Chemistry
Kettani et al. (2007) investigated the reactivity of germane compounds with esters, demonstrating the potential of germanium-containing compounds in organic synthesis and material science Kettani et al., 2007.
Antimicrobial Activity
Al-Turkistani et al. (2011) synthesized novel uracil derivatives showing antimicrobial activity. This type of research is crucial for discovering new antibiotics and understanding the structure-activity relationships of bioactive compounds Al-Turkistani et al., 2011.
Eigenschaften
IUPAC Name |
8-(3,5-diethylpyrazol-1-yl)-1-(3,3-dimethyl-2-oxobutyl)-3-methyl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O3/c1-9-14-11-15(10-2)28(24-14)20-23-18-17(27(20)13(3)4)19(30)26(21(31)25(18)8)12-16(29)22(5,6)7/h11,13H,9-10,12H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJGHHDHPBWZNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC(=O)C(C)(C)C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2400767.png)

![3-{1-[(4-methylphenyl)methyl]-3-phenyl-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B2400771.png)


![3-[(Trifluorovinyl)oxy]bromobenzene](/img/structure/B2400776.png)


![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2400779.png)
![3-(3,4-dichlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2400782.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2-[11-(2,5-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2400783.png)
![N-benzyl-1-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B2400787.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)